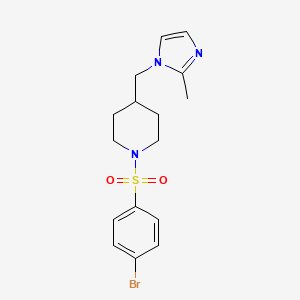

![molecular formula C24H26N2OS B2355588 (2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone CAS No. 1223843-23-9](/img/structure/B2355588.png)

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone, also known as TUDCA, is a bile acid that has been found to have a variety of beneficial effects on the body. TUDCA has been extensively studied for its potential therapeutic applications in various diseases, including liver disease, neurodegenerative diseases, and metabolic disorders.

Applications De Recherche Scientifique

Synthesis and Catalytic Activity

A study by Aslan et al. (2017) discusses the synthesis of a Schiff base, closely related to the compound , and its metal(II) complexes. This research highlights the antimicrobial and catalytic activity of these compounds, particularly in Suzuki–Miyaura cross-coupling reactions in aqueous media. Such reactions are pivotal in the field of organic synthesis, especially in the pharmaceutical industry (Aslan, Akkoç, Kökbudak, & Aydın, 2017).

Green Synthesis Approach

Abdel-Mohsen and Hussein (2014) developed an environmentally friendly synthesis protocol for various Schiff bases, including a derivative of the compound of interest. This approach, using readily available reagents in refluxing ethanol, emphasizes high yield and ease of processing, which is significant for sustainable chemical synthesis (Abdel-Mohsen & Hussein, 2014).

Photophysical Studies and Analysis

Aggarwal et al. (2015) conducted photophysical studies and solvatochromic analysis of diazaspiro compounds, including those containing the thioxo group as in the mentioned compound. Their findings on solvent effects and fluorescence quantum yield are crucial for understanding the photophysical behavior of such compounds, which can have implications in material science and sensor technology (Aggarwal & Khurana, 2015).

Antimicrobial and Biological Activity

Antimicrobial Screening

Landage, Thube, and Karale (2019) synthesized a series of compounds, including derivatives of thioxo-1,3-diazaspiro[5.5]undecane, and evaluated their antibacterial activities. This work contributes to the ongoing search for new antimicrobial agents, highlighting the potential of such compounds in combating bacterial infections (Landage, Thube, & Karale, 2019).

Antitumor Activity

Bhole and Bhusari (2011) investigated the antitumor activity of derivatives similar to the compound . Their research adds valuable insights into the potential use of these compounds in cancer treatment, especially in leukemia, lung, and renal cancers (Bhole & Bhusari, 2011).

Analgesic Activity

Cohen, Banner, and Lopresti (1978) studied the analgesic activity of spiro heterocycles, including compounds structurally related to the one mentioned. Their findings contribute to the understanding of pain management and the development of new analgesics (Cohen, Banner, & Lopresti, 1978).

Propriétés

IUPAC Name |

(4-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2OS/c1-17-10-12-19(13-11-17)22(27)26-23(28)21(20-9-7-8-18(2)16-20)25-24(26)14-5-3-4-6-15-24/h7-13,16H,3-6,14-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZPMFNQSLSLOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)

![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)

![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)

![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)

![6-chloro-N2-[4-(cyanomethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2355523.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)